molecular formula C22H19BrN4O5S B297571 N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Katalognummer B297571
Molekulargewicht: 531.4 g/mol
InChI-Schlüssel: BITGYYXLYMIJAZ-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. They are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Wirkmechanismus

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide exerts its inhibitory effect on MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a free zinc ion at the active site for their catalytic activity. N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide binds to the zinc ion and prevents its interaction with the substrate, thereby inhibiting the enzymatic activity of MMPs.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have both biochemical and physiological effects in various disease models. In cancer models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In arthritis models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In cardiovascular disease models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the migration and proliferation of vascular smooth muscle cells, thereby reducing the risk of atherosclerosis and restenosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for MMPs, which allows for selective inhibition of these enzymes without affecting other cellular processes. Another advantage is its stability and solubility, which allows for easy handling and storage. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experimental settings. In addition, the cost of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also be a limiting factor for some labs.

Zukünftige Richtungen

There are several future directions for the research on N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide. One direction is the development of more potent and selective MMP inhibitors with fewer side effects. Another direction is the exploration of the potential therapeutic applications of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide in other diseases, such as pulmonary fibrosis, Alzheimer's disease, and multiple sclerosis. In addition, the development of new drug delivery systems for N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also improve its efficacy and reduce its toxicity.

Synthesemethoden

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-bromobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced to the corresponding hydrazine. The hydrazine is then coupled with N-(2-oxoethyl)benzenesulfonamide to form the final product, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. It has also been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In addition, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis, by inhibiting the migration and proliferation of vascular smooth muscle cells.

Eigenschaften

Produktname

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Molekularformel

C22H19BrN4O5S

Molekulargewicht

531.4 g/mol

IUPAC-Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19BrN4O5S/c23-19-11-9-17(10-12-19)15-26(33(31,32)21-7-2-1-3-8-21)16-22(28)25-24-14-18-5-4-6-20(13-18)27(29)30/h1-14H,15-16H2,(H,25,28)/b24-14+

InChI-Schlüssel

BITGYYXLYMIJAZ-ZVHZXABRSA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.